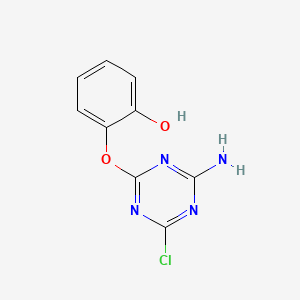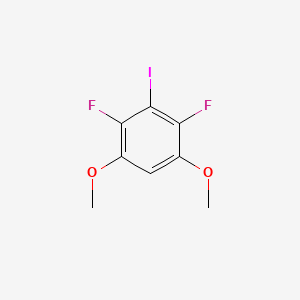![molecular formula C18H28N2O8 B8734297 2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B8734297.png)
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate is a cholinesterase inhibitor used primarily for the treatment of mild to moderate dementia associated with Alzheimer’s disease and Parkinson’s disease . It enhances cognitive function by inhibiting the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning . This compound is available in various forms, including oral capsules, oral solutions, and transdermal patches .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rivastigmine tartrate involves several steps, starting with the preparation of the intermediate compound [1-(3-benzyloxy-phenyl)-ethyl]-dimethylamine . This intermediate is then used to prepare 3-(1-(dimethylamino)ethyl)phenol, which is subsequently converted to rivastigmine tartrate . The reaction conditions typically involve the use of solvents like methylene dichloride and ethanol, along with reagents such as sodium hydroxide and anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of rivastigmine tartrate often employs a wet granulation process to ensure the stability and bioavailability of the final product . This method involves the use of solubilizers like sodium lauryl sulfate and binders such as povidone K30 to create a powder with good fluidity, suitable for capsule filling .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate undergoes various chemical reactions, including hydrolysis and oxidation . The compound is a reversible inhibitor of cholinesterase, meaning it can bind to and inactivate the enzyme temporarily .
Common Reagents and Conditions
Common reagents used in the reactions involving rivastigmine tartrate include acids and bases for hydrolysis, and oxidizing agents for oxidation reactions . The conditions often involve moderate temperatures and neutral pH levels to maintain the stability of the compound .
Major Products Formed
The primary product formed from the hydrolysis of rivastigmine tartrate is its free base form, which can then be further processed into various pharmaceutical formulations .
Applications De Recherche Scientifique
Chemistry
In chemistry, rivastigmine tartrate is used as a model compound for studying cholinesterase inhibition and its effects on neurotransmitter levels .
Biology
In biological research, rivastigmine tartrate is employed to investigate the mechanisms of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Medicine
Medically, rivastigmine tartrate is used to manage symptoms of dementia, improving cognitive function and quality of life for patients . It is also being explored for its potential benefits in treating other neurological conditions .
Industry
In the pharmaceutical industry, rivastigmine tartrate is a key ingredient in various drug formulations aimed at treating dementia . Its effectiveness and relatively low side-effect profile make it a valuable compound for ongoing research and development .
Mécanisme D'action
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate exerts its effects by inhibiting both acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine . By preventing the hydrolysis of acetylcholine, rivastigmine tartrate increases its concentration at cholinergic synapses, thereby enhancing cholinergic function . This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are significantly reduced .
Comparaison Avec Des Composés Similaires
Similar Compounds
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.
Galantamine: This compound also inhibits acetylcholinesterase but has additional nicotinic receptor modulating properties.
Uniqueness
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate is unique in its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, which may provide added benefits in treating dementia symptoms . This dual action is not observed in other similar compounds like donepezil and galantamine, making rivastigmine tartrate a versatile option for managing cognitive decline .
Propriétés
Formule moléculaire |
C18H28N2O8 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m0./s1 |
Clé InChI |
GWHQHAUAXRMMOT-MERQFXBCSA-N |
SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
SMILES isomérique |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Cyano-N-[2-(4-fluorophenyl)-ethyl]-acetamide](/img/structure/B8734249.png)



![METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE](/img/structure/B8734275.png)





